Ethyl 3-ethoxy-2-((ethoxycarbonyl)carbamoyl)acrylate

Hydrogen bonding Polymer composites Solubility enhancement

Researchers requiring a one-pot route to pyrimido-fused scaffolds often face added complexity from exogenous urea or amidine reagents. This difunctional acrylate solves that by integrating the N-ethoxycarbonyl carbamoyl group directly at the C2 position, enabling intramolecular cyclocondensation. - Eliminates a reagent, achieving yields up to 92% in pyrimido[1,2-b]indazole synthesis. - Its pH-switchable solubility (pKa 8.18) streamlines aqueous workup, reducing chromatography needs. - A 47% larger TPSA (90.9 Ų) than EMME ensures superior aqueous solubility for biochemical assays.

Molecular Formula C11H17NO6
Molecular Weight 259.26 g/mol
Cat. No. B12842682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-ethoxy-2-((ethoxycarbonyl)carbamoyl)acrylate
Molecular FormulaC11H17NO6
Molecular Weight259.26 g/mol
Structural Identifiers
SMILESCCOC=C(C(=O)NC(=O)OCC)C(=O)OCC
InChIInChI=1S/C11H17NO6/c1-4-16-7-8(10(14)17-5-2)9(13)12-11(15)18-6-3/h7H,4-6H2,1-3H3,(H,12,13,15)/b8-7-
InChIKeySLNOXQDQHHYDTG-FPLPWBNLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-Ethoxy-2-((Ethoxycarbonyl)Carbamoyl)Acrylate (CAS 36980-80-0): Technical Baseline and Compound Identity


Ethyl 3-ethoxy-2-((ethoxycarbonyl)carbamoyl)acrylate (CAS 36980-80-0) is a difunctional α,β-unsaturated ester featuring both a Michael-acceptor acrylate moiety and an N-ethoxycarbonyl carbamoyl group at the C2 position [1]. With molecular formula C₁₁H₁₇NO₆ and a molecular weight of 259.26 g/mol, the compound contains one hydrogen bond donor (carbamate NH) and six hydrogen bond acceptors, distinguishing it from simpler acrylate synthons that lack hydrogen bond donor capacity [1] . Its predicted physicochemical profile includes a density of 1.163±0.06 g/cm³, an acid dissociation constant (pKa) of 8.18±0.46, an XLogP3 of 1.7, and a topological polar surface area (TPSA) of 90.9 Ų [1] .

Why Generic Acrylate Synthons Cannot Replace Ethyl 3-Ethoxy-2-((Ethoxycarbonyl)Carbamoyl)Acrylate in Specialty Applications


While widely used acrylate building blocks such as diethyl ethoxymethylenemalonate (EMME, CAS 87-13-8) and ethyl 3-ethoxyacrylate (CAS 1001-26-9) serve as competent Michael acceptors for heterocyclic synthesis, they lack the pre-installed N-ethoxycarbonyl carbamoyl functionality that enables intramolecular cyclocondensation without requiring an exogenous urea or amidine source [1] [2]. EMME possesses zero hydrogen bond donors (HBD = 0) and a 32% smaller topological polar surface area (TPSA 61.8 Ų vs 90.9 Ų) than the target compound, fundamentally altering its solubility profile, hydrogen-bonding capacity, and reactivity in multi-component heterocyclization pathways [1] [3]. Furthermore, simple acrylate monomers such as ethyl acrylate lack the carbamate NH group that has been shown in polymer latex systems to increase both elongation and tensile modulus through intermolecular hydrogen bonding [4]. These structural differences make generic substitution chemically non-equivalent and functionally inadequate for applications where the carbamoyl group's dual role—as both a cyclization nucleophile and a hydrogen bond donor—is mechanistically required.

Quantitative Differentiation Evidence: Ethyl 3-Ethoxy-2-((Ethoxycarbonyl)Carbamoyl)Acrylate vs. Closest Analogs


Hydrogen Bond Donor Capacity: 1 HBD vs. 0 for EMME and Simple Acrylates

The target compound possesses one hydrogen bond donor (carbamate NH), whereas the closest structural comparator, diethyl ethoxymethylenemalonate (EMME, CAS 87-13-8), has a hydrogen bond donor count of zero [1] [2]. This difference is structurally rooted in the N-ethoxycarbonyl carbamoyl group at C2, which replaces EMME's second ethoxycarbonyl substituent. In carbamate-functional acrylate latex systems, hydrogen bonding from analogous carbamate NH groups has been shown to increase both elongation-at-break and tensile modulus compared to non-carbamate acrylate controls [3].

Hydrogen bonding Polymer composites Solubility enhancement

Cyclocondensation Yield: 92% Yield in One-Pot Pyrimido-Indazole Synthesis

Ethyl 3-ethoxy-2-[(ethoxycarbonyl)carbamoyl]acrylate reacts with 1-methyl-1H-indazol-5-amine (1.0 equiv) in ethanol at reflux, followed by potassium tert-butoxide treatment, to yield a pyrimido-indazole fused heterocycle in 92% isolated yield (1.97 g product from 1.76 g, 6.79 mmol of the acrylate starting material) [1]. By contrast, analogous cyclocondensations using EMME with amino-heterocycles typically require a separate amidine or urea component for pyrimidine ring formation, and reported yields in such multi-component Biginelli-type reactions range from 60–85% under comparable conditions [2]. The target compound's pre-installed carbamoyl group functions as an intramolecular nucleophile, eliminating one synthetic step and one reagent component from the reaction sequence.

Heterocyclic synthesis Pyrimidine Cyclocondensation Indazole

Topological Polar Surface Area (TPSA): 47% Larger Than EMME for Differentiated Solubility and Permeability Profile

The target compound exhibits a topological polar surface area (TPSA) of 90.9 Ų, which is 47% larger than that of EMME (TPSA = 61.8 Ų) [1] [2]. The TPSA difference arises from the replacement of one ethoxycarbonyl group in EMME with the N-ethoxycarbonyl carbamoyl moiety, which adds one additional nitrogen and one additional oxygen atom to the polar surface. In drug design, TPSA values below 140 Ų are generally associated with good oral bioavailability; however, within this range, a TPSA > 90 Ų is often predictive of improved aqueous solubility and reduced passive membrane permeability compared to compounds with TPSA < 70 Ų [3].

Drug-likeness Permeability TPSA ADME

pKa Differentiation: Ionizable Carbamate NH (pKa 8.18) Enables pH-Dependent Reactivity and Solubility

The target compound has a predicted acid dissociation constant (pKa) of 8.18±0.46 associated with the carbamate NH proton, whereas EMME possesses no acidic proton and therefore no measurable pKa within the typical 0–14 range [1]. At physiological pH (7.4), the target compound is predominantly neutral (>85% un-ionized), but as pH increases above 8.0, deprotonation of the carbamate NH generates a formal negative charge that markedly increases aqueous solubility and alters nucleophilic reactivity .

pKa Ionization state pH-dependent reactivity Aqueous solubility

Carbamoyloxy Acrylate Class-Level Advantage: Enhanced Adhesion and Flexibility Retention in Radiation-Curable Coatings

The carbamoyloxy acrylate compound class, to which ethyl 3-ethoxy-2-((ethoxycarbonyl)carbamoyl)acrylate structurally belongs, is demonstrated in US Patent 4,126,747 to impart excellent adhesion and flexibility retention properties to cured coatings when incorporated as a reactive diluent monomer, compared to formulations containing only conventional acrylate monomers such as 2-ethylhexyl acrylate (2-EHA) [1]. The patent teaches that these unsaturated carbamoyloxy carboxylates serve simultaneously as viscosity reducers during application and as property-enhancing comonomers after radiation curing [1].

Radiation-curable coatings Adhesion Flexibility retention Viscosity reduction

Density Differential: 1.163 vs 1.080 g/cm³ for EMME — Relevance for Formulation and Handling

The predicted density of the target compound is 1.163±0.06 g/cm³, which is approximately 7.7% higher than the experimentally measured density of EMME at 1.080 g/mL (20 °C) . This density difference reflects the higher molecular weight (259.26 vs 216.23 g/mol) and the presence of the additional carbamoyl nitrogen and oxygen atoms, which increase both mass and intermolecular hydrogen bonding potential per unit volume [1].

Physical properties Density Formulation compatibility Material handling

Optimal Application Scenarios Where Ethyl 3-Ethoxy-2-((Ethoxycarbonyl)Carbamoyl)Acrylate Provides Demonstrable Differentiation


One-Pot Synthesis of Pyrimido-Fused Heterocyclic Libraries for Medicinal Chemistry

The compound's pre-installed N-ethoxycarbonyl carbamoyl group enables one-pot cyclocondensation with amino-substituted heterocycles (indoles, indazoles, aminopyrazoles) to generate pyrimido-fused ring systems without the need for a separate urea, thiourea, or amidine component [1]. Documented yields of 79% (indolinone substrate) and 92% (indazole substrate) exceed or match the upper range of yields reported for analogous multi-component Biginelli reactions with EMME (60–85%), while eliminating one reagent from the synthetic sequence [1] [2]. This scenario is particularly relevant for medicinal chemistry groups synthesizing focused libraries of pyrimido[4,5-b]indole or pyrimido[1,2-b]indazole scaffolds, where step-count reduction directly impacts library throughput and cost [1] [2].

Hydrogen-Bonding-Enabled Reactive Diluent for High-Performance Radiation-Curable Coatings

The carbamate NH hydrogen bond donor capacity (HBD = 1) of the target compound, absent in conventional acrylate reactive diluents such as 2-ethylhexyl acrylate and EMME (HBD = 0), has been demonstrated in structurally analogous carbamate methacrylate monomers to increase both elongation-at-break and tensile modulus in emulsion-polymerized latex films via intermolecular hydrogen bonding [3] [4]. Carbamoyloxy acrylate compounds as a class are patented for their ability to impart excellent adhesion and flexibility retention in radiation-curable coating compositions while simultaneously functioning as viscosity reducers [4]. This scenario is optimal for formulators developing UV/EB-curable coatings, inks, or adhesives where a single monomer must deliver both process (low viscosity) and performance (adhesion, flexibility) benefits.

pH-Switchable Synthetic Intermediate for Aqueous-Phase Processing

The target compound's ionizable carbamate NH proton (pKa 8.18±0.46) enables pH-dependent control of aqueous solubility and extraction behavior—a feature unavailable in non-ionizable acrylate synthons such as EMME . At pH < 7, the compound remains neutral and extractable into organic solvents; at pH > 8.5, deprotonation generates a water-soluble anion that can be separated from neutral organic impurities by simple aqueous wash . This pH-switchable solubility is advantageous for process chemists designing workup and purification sequences in aqueous media, reducing reliance on chromatographic separations during intermediate-scale synthesis.

TPSA-Driven Selection for Biochemical Assay-Compatible Probe Synthesis

With a TPSA of 90.9 Ų—47% larger than EMME (61.8 Ų)—the target compound is predicted to exhibit superior aqueous solubility and reduced non-specific hydrophobic binding compared to lower-TPSA acrylate building blocks [5] [6]. For chemical biology laboratories synthesizing fluorescent probes, affinity labels, or bioconjugation reagents from acrylate precursors, higher TPSA correlates with improved solubility in biochemical assay buffers (typically aqueous, pH 7.4) and reduced promiscuous binding to serum proteins or assay plate surfaces [6]. This scenario supports procurement decisions when the derived probe or conjugate must function in aqueous biochemical environments.

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